Cas no 1820684-72-7 (Methyl 5-bromo-2-fluoro-3-methoxybenzoate)

Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a fluorinated and brominated aromatic ester with significant utility in synthetic organic chemistry. Its structure, featuring both electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) substituents, makes it a versatile intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of multiple functional groups allows for selective derivatization, enabling precise modifications in target synthesis. The ester moiety enhances solubility in organic solvents, facilitating further reactions such as cross-coupling or nucleophilic substitutions. This compound is valued for its stability and compatibility with a range of reaction conditions, making it a reliable building block in medicinal chemistry and material science research.
Methyl 5-bromo-2-fluoro-3-methoxybenzoate structure
1820684-72-7 structure
Product Name:Methyl 5-bromo-2-fluoro-3-methoxybenzoate
CAS No:1820684-72-7
MF:C9H8BrFO3
MW:263.060425758362
CID:4619348
PubChem ID:91659182
Update Time:2025-06-08

Methyl 5-bromo-2-fluoro-3-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2-fluoro-3-methoxybenzoate
    • VXC68472
    • Inchi: 1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3
    • InChI Key: GPGFMRUTTAZCNO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C(=O)OC)C=1)F)OC

Computed Properties

  • Exact Mass: 261.96408g/mol
  • Monoisotopic Mass: 261.96408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.5

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Additional information on Methyl 5-bromo-2-fluoro-3-methoxybenzoate

Methyl 5-bromo-2-fluoro-3-methoxybenzoate (CAS No. 1820684-72-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-bromo-2-fluoro-3-methoxybenzoate, identified by its CAS number 1820684-72-7, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its bromo, fluoro, and methoxy substituents, has garnered attention due to its utility in the development of various bioactive molecules. The strategic placement of these functional groups makes it a valuable building block for medicinal chemists seeking to design novel therapeutic agents.

The structural features of Methyl 5-bromo-2-fluoro-3-methoxybenzoate contribute to its versatility in synthetic chemistry. The bromine atom, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of heterocyclic compounds that exhibit diverse biological activities. Similarly, the fluoro substituent is known to modulate the pharmacokinetic properties of drug candidates, enhancing their metabolic stability and bioavailability.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting oncogenic pathways. Methyl 5-bromo-2-fluoro-3-methoxybenzoate has emerged as a key precursor in this endeavor. Its structural motif is closely related to several FDA-approved anticancer agents, which underscores its importance in drug discovery. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes implicated in cancer progression. The methoxy group further enhances the compound's reactivity, allowing for selective modifications that can fine-tune its biological profile.

The pharmaceutical industry has also leveraged Methyl 5-bromo-2-fluoro-3-methoxybenzoate in the synthesis of antimicrobial agents. The presence of halogen atoms in its structure imparts favorable interactions with biological targets, making it an effective scaffold for developing novel antibiotics. Current research highlights its role in generating compounds with enhanced activity against resistant bacterial strains. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge.

Beyond its applications in oncology and antimicrobial research, Methyl 5-bromo-2-fluoro-3-methoxybenzoate has found utility in the development of central nervous system (CNS) drugs. The fluorine atom, in particular, is known to improve blood-brain barrier penetration, a critical factor for CNS therapeutic agents. Researchers have utilized this compound to synthesize novel ligands for neurotransmitter receptors, aiming to treat neurological disorders such as Alzheimer's and Parkinson's disease. The bromine substituent also facilitates further derivatization, allowing chemists to explore diverse structural analogs with tailored pharmacological properties.

The synthetic methodologies involving Methyl 5-bromo-2-fluoro-3-methoxybenzoate continue to evolve with advancements in organic chemistry. Modern techniques such as flow chemistry and microwave-assisted synthesis have streamlined its preparation, making it more accessible for industrial-scale production. These innovations not only enhance efficiency but also reduce waste, aligning with the growing emphasis on sustainable pharmaceutical manufacturing.

In conclusion, Methyl 5-bromo-2-fluoro-3-methoxybenzoate (CAS No. 1820684-72-7) stands as a cornerstone intermediate in contemporary pharmaceutical research. Its unique structural features and reactivity make it indispensable for developing a wide array of bioactive molecules across multiple therapeutic areas. As scientific understanding progresses, this compound will undoubtedly continue to play a pivotal role in the discovery and development of next-generation drugs.

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